![molecular formula C12H24N2O4 B1286852 (S)-2-[(Tert-butoxycarbonyl)amino]-5-(dimethylamino)pentanoic acid CAS No. 65671-54-7](/img/structure/B1286852.png)
(S)-2-[(Tert-butoxycarbonyl)amino]-5-(dimethylamino)pentanoic acid
Descripción general
Descripción
“(S)-2-[(Tert-butoxycarbonyl)amino]-5-(dimethylamino)pentanoic acid”, also known as Boc-Dmp-OH, is a chemical compound that belongs to the category of amino acid derivatives . It is used in the preparation of indole derivatives as efflux pump inhibitors for the treatment and prevention of bacterial infections .
Synthesis Analysis
One primary application of this compound lies in peptide synthesis. The Boc group acts as a temporary protecting group for the amino group, allowing for the controlled formation of peptide bonds with other amino acids.
Molecular Structure Analysis
The molecular formula of this compound is C12H22N2O5 . The InChI code is 1S/C12H22N2O5/c1-12(2,3)19-11(18)13-8(10(16)17)6-7-9(15)14(4)5/h8H,6-7H2,1-5H3,(H,13,18)(H,16,17)/t8-/m0/s1 .
Aplicaciones Científicas De Investigación
Inhibition of Nitric Oxide Synthases
The compound has been utilized in the design of inhibitors for the isoforms of nitric oxide synthase (NOS). Derivatives of this compound, such as S-2-amino-5-azolylpentanoic acids, have shown potent inhibition of NOS, contributing to the understanding of NOS regulation and potential therapeutic applications (Ulhaq et al., 1998).
Renin Inhibitors
The compound's derivatives have also been synthesized for use as intermediates in the preparation of renin inhibitory peptides. These peptides, containing novel acid residues that mimic the transition state of angiotensinogen, act as potent inhibitors of human plasma renin, highlighting their potential in designing antihypertensive agents (Thaisrivongs et al., 1987).
T-Butoxycarbonylation of Amines
This compound has been used in the development of a water-soluble agent for the t-butoxycarbonylation of amines. This process is crucial for the protection of amino groups during peptide synthesis, offering a method to isolate BOC-amino acids in good yields through solvent extraction (Guibe-jampel & Wakselman, 1971).
Synthesis of Methyl (Z)-2-((Tert-Butoxycarbonyl)Amino)-3-(Dimethylamino)Propenoate
The compound has served as a precursor in the synthesis of various N-substituted derivatives, demonstrating its versatility in organic synthesis and potential applications in medicinal chemistry (Baš et al., 2001).
HIV-Protease Assay Development
Derivatives of this compound have been employed in the creation of sequence-specific chromogenic protease substrates. These substrates enable the spectrophotometric detection of HIV-protease activity, contributing to HIV research and the development of therapeutic agents (Badalassi et al., 2002).
Mecanismo De Acción
Mode of Action
The compound contains a tert-butoxycarbonyl (Boc) group, which is commonly used in organic chemistry as a protective group for amines . The Boc group can be introduced into a variety of organic compounds using flow microreactor systems . This process is efficient, versatile, and sustainable compared to the batch .
Biochemical Pathways
Given its structure, it may be involved in reactions related to the synthesis of boc derivatives of amino acids .
Result of Action
The introduction of the boc group into organic compounds can enhance their stability and reactivity .
Action Environment
The synthesis of boc derivatives of amino acids using di-tert-butyl pyrocarbonate has been studied, and the yield of the desired product can be optimized by adjusting the conditions of the reactions .
Análisis Bioquímico
Biochemical Properties
(S)-2-[(Tert-butoxycarbonyl)amino]-5-(dimethylamino)pentanoic acid plays a significant role in biochemical reactions, particularly in the protection of amino groups during peptide synthesis. The tert-butoxycarbonyl (Boc) group is commonly used to protect the amino group of amino acids, preventing unwanted side reactions during the synthesis process. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidases and proteases, by temporarily blocking the amino group and allowing for selective reactions to occur .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role in peptide synthesis. By protecting amino groups, this compound facilitates the assembly of peptides and proteins, which are essential for various cellular functions. It can influence cell signaling pathways, gene expression, and cellular metabolism by enabling the synthesis of specific peptides that regulate these processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of a stable Boc-protected amino group. This protection prevents the amino group from participating in unwanted reactions, allowing for the selective synthesis of peptides. The Boc group can be removed under mild conditions, such as treatment with acids, to reveal the free amino group and complete the synthesis process .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are important considerations. This compound is generally stable under standard storage conditions, but it can degrade over time when exposed to moisture or acidic conditions. Long-term studies have shown that the Boc-protected amino group remains intact for extended periods, allowing for the successful synthesis of peptides in both in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound is generally well-tolerated and does not exhibit significant toxicity. At higher doses, it can cause adverse effects, such as irritation or toxicity, due to the accumulation of the Boc group or its byproducts. It is important to optimize the dosage to achieve the desired effects without causing harm to the animal subjects .
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis. The Boc group is introduced to the amino acid through a reaction with di-tert-butyl dicarbonate, and it can be removed by treatment with acids or other deprotecting agents. This compound interacts with enzymes and cofactors involved in these reactions, influencing the overall metabolic flux and levels of metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its protective effects on amino groups during peptide synthesis .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound is typically directed to compartments involved in peptide synthesis, such as the endoplasmic reticulum and Golgi apparatus. Its activity and function are dependent on its localization, as it needs to be in proximity to the enzymes and substrates involved in peptide synthesis .
Propiedades
IUPAC Name |
(2S)-5-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4/c1-12(2,3)18-11(17)13-9(10(15)16)7-6-8-14(4)5/h9H,6-8H2,1-5H3,(H,13,17)(H,15,16)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCLYVIARHJTTL-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCN(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10582928 | |
| Record name | N~2~-(tert-Butoxycarbonyl)-N~5~,N~5~-dimethyl-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10582928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65671-54-7 | |
| Record name | N~2~-(tert-Butoxycarbonyl)-N~5~,N~5~-dimethyl-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10582928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




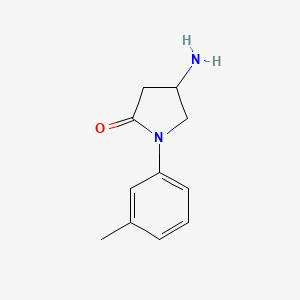
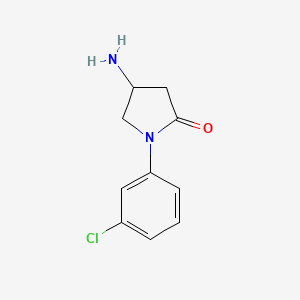
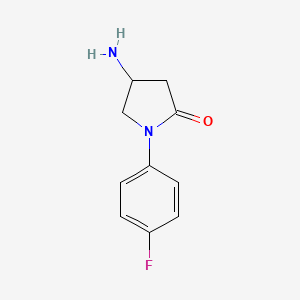
![1-(Benzo[d]thiazol-7-yl)ethanone](/img/structure/B1286781.png)
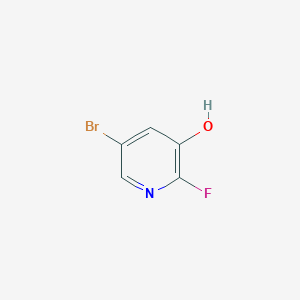
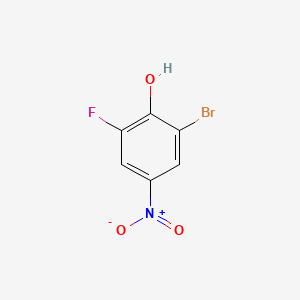
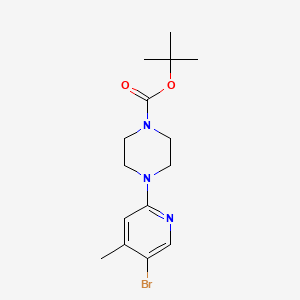

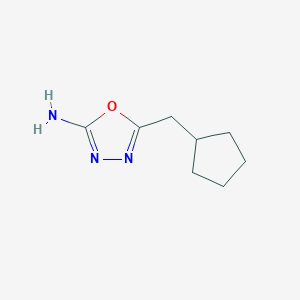
![1-[(3-Aminophenyl)methyl]-1,2,3,6-tetrahydropyridazine-3,6-dione](/img/structure/B1286803.png)


![4-[(Cyanomethyl)sulfanyl]benzoic acid](/img/structure/B1286821.png)